4-[3-(4-benzylpiperidine-1-carbonyl)benzenesulfonyl]morpholine
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Overview
Description
4-[3-(4-Benzylpiperidine-1-carbonyl)benzenesulfonyl]morpholine is a complex organic compound that features a morpholine ring, a benzylpiperidine moiety, and a benzenesulfonyl group
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways depending on their structure . For instance, some piperidine derivatives have been found to inhibit certain enzymes . The benzylic position in the compound might also play a role in its reactivity .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and can affect various biochemical pathways .
Result of Action
Given the wide range of biological activities associated with piperidine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-benzylpiperidine-1-carbonyl)benzenesulfonyl]morpholine typically involves multi-step organic reactions. One common method starts with the preparation of 4-benzylpiperidine, which is then reacted with benzenesulfonyl chloride to form the intermediate 4-benzylpiperidine-1-carbonyl benzenesulfonyl chloride. This intermediate is subsequently reacted with morpholine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Benzylpiperidine-1-carbonyl)benzenesulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[3-(4-Benzylpiperidine-1-carbonyl)benzenesulfonyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analogue with similar pharmacological properties.
3-(4-Benzylpiperidine-1-carbonyl)phenylboronic acid: Shares the benzylpiperidine moiety but has different functional groups.
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide: A more complex analogue with additional functional groups
Uniqueness
4-[3-(4-Benzylpiperidine-1-carbonyl)benzenesulfonyl]morpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c26-23(24-11-9-20(10-12-24)17-19-5-2-1-3-6-19)21-7-4-8-22(18-21)30(27,28)25-13-15-29-16-14-25/h1-8,18,20H,9-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAWNLRYLIADHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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